[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chloroacetyl group, and a carbamic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with isopropyl isocyanate and tert-butyl alcohol to form the carbamic acid ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It could be explored for use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidine ring and carbamic acid ester moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Known for its anticancer properties and used in the study of aerobic degradation.
Arecoline: An alkaloid with cholinergic activity, used in addiction research.
Uniqueness:
Structural Features: The combination of a pyrrolidine ring, chloroacetyl group, and carbamic acid ester is unique and not commonly found in other compounds.
Reactivity: The presence of the chloroacetyl group makes it highly reactive towards nucleophiles, providing a versatile platform for chemical modifications.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMHDPNNOZPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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